Isopropyl trifluoroacetate

Catalog No.
S704111
CAS No.
400-38-4
M.F
C5H7F3O2
M. Wt
156.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl trifluoroacetate

CAS Number

400-38-4

Product Name

Isopropyl trifluoroacetate

IUPAC Name

propan-2-yl 2,2,2-trifluoroacetate

Molecular Formula

C5H7F3O2

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3

InChI Key

ASAXRKSDVDALDT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C(F)(F)F

Organic Synthesis Intermediate

One of the primary applications of isopropyl trifluoroacetate lies in organic synthesis as a reagent for introducing a trifluoroacetyl group (CF3CO) into various organic molecules. This trifluoroacetyl group can alter the physical and chemical properties of the resulting molecule, making it valuable for:

  • Modification of Bioactive Compounds: Researchers can use isopropyl trifluoroacetate to modify the structure of bioactive compounds, potentially enhancing their potency, selectivity, or other desirable properties [].
  • Synthesis of New Functional Materials: The trifluoroacetyl group can influence the electronic and steric properties of a molecule, making it useful in the development of new functional materials with specific properties like liquid crystals or pharmaceuticals.

Fluorination Reagent

Isopropyl trifluoroacetate can also act as a fluorinating agent, directly introducing fluorine atoms into organic molecules. This capability proves valuable in the synthesis of:

  • Fluorinated Pharmaceuticals: Fluorine incorporation can significantly improve the metabolic stability and bioavailability of drugs, making isopropyl trifluoroacetate a valuable tool in medicinal chemistry.
  • Fluorinated Materials: Fluorine atoms can influence various properties like thermal stability and hydrophobicity, making isopropyl trifluoroacetate useful in the synthesis of novel materials for diverse applications.

Research in Other Fields

Beyond organic synthesis and fluorination, isopropyl trifluoroacetate finds applications in other research areas:

  • Biochemical Studies: Researchers can utilize isopropyl trifluoroacetate in enzyme activity studies to probe the role of specific functional groups in enzyme-substrate interactions [].
  • Polymer Chemistry: The trifluoroacetyl group can be used as a protecting group in polymer synthesis, allowing for controlled manipulation of polymer properties.

Isopropyl trifluoroacetate is an organic compound with the molecular formula C5H7F3O2\text{C}_5\text{H}_7\text{F}_3\text{O}_2 and a molecular weight of approximately 156.1 g/mol. It is categorized as an ester, specifically the isopropyl ester of trifluoroacetic acid. This colorless to almost colorless liquid is known for its distinctive trifluoromethyl group, which imparts unique chemical properties, including increased acidity compared to acetic acid due to the electronegative fluorine atoms .

Isopropyl trifluoroacetate is a hazardous compound and requires proper handling:

  • Toxicity: Limited data available on specific toxicity, but it's advisable to handle it with gloves and avoid inhalation or ingestion due to its potential irritant nature.
  • Flammability: Flammable liquid with a low flash point. Keep away from heat sources and open flames [].
  • Reactivity: Can react violently with strong acids, bases, and oxidizing agents.
. It is involved in the synthesis of pharmaceuticals and agrochemicals and interacts with various enzymes, notably cytochrome P450, which plays a crucial role in metabolic processes. Its effects on cellular metabolism can lead to changes in gene expression and cell signaling pathways, including inducing mild liver hypertrophy in mammalian cells .

The synthesis of isopropyl trifluoroacetate can be achieved through several methods:

  • Reaction with Trifluoroacetyl Fluoride: Isopropanol reacts with trifluoroacetyl fluoride in the presence of potassium fluoride at a controlled temperature (approximately 45°C) for about 3.5 hours, yielding a high purity product (about 92.9%) after rectification .
  • Esterification: Another common method involves the direct esterification of isopropanol with trifluoroacetic acid, often using strong acids as catalysts under elevated temperatures (60-70°C) .

Isopropyl trifluoroacetate finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Serves as a building block for developing agricultural chemicals.
  • Chemical Research: Employed in laboratories for various synthetic applications due to its reactive nature .

Isopropyl trifluoroacetate is related to several other compounds that share structural or functional similarities. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Trifluoroacetic AcidC2H3F3O2\text{C}_2\text{H}_3\text{F}_3\text{O}_2Stronger acid due to three fluorine atoms
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Weaker acid; no fluorine substituents
Ethyl TrifluoroacetateC5H7F3O2\text{C}_5\text{H}_7\text{F}_3\text{O}_2Similar structure; ethyl group instead of isopropyl
Methyl TrifluoroacetateC4H5F3O2\text{C}_4\text{H}_5\text{F}_3\text{O}_2Methyl group; more volatile than isopropyl variant

Isopropyl trifluoroacetate's unique properties stem from its specific structure featuring the isopropyl group combined with three fluorine atoms, which enhances its reactivity compared to other esters .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (93.88%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

400-38-4

Wikipedia

Isopropyl trifluoroacetate

Dates

Modify: 2023-08-15

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